(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also contains an imino group (=NH), a carboxylate ester group (-COO-) and an ethyl group (-CH2CH3) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imino group might undergo reactions with electrophiles, and the ester group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, it is likely to have a relatively high molecular weight and may be soluble in organic solvents .Scientific Research Applications
Antimicrobial Activities
A study by Mishra et al. (2019) explored benzothiazole-imino-benzoic acid Schiff Bases, which share structural similarities with the queried compound. These bases, along with their metal complexes, showed significant antimicrobial activity against various human epidemic-causing bacterial strains (Mishra et al., 2019).
Synthesis and Characterization
Research by H. M. Mohamed (2014, 2021) involved the synthesis of compounds using ethyl 2-(benzo[d]thazol-2-yl)acetate, related to the queried compound. These studies primarily focused on the synthesis process, characterization, and potential applications of these compounds in different fields (Mohamed, 2014); (Mohamed, 2021).
Heterocyclic Core Synthesis
Blunt et al. (2015) described the synthesis of the benzothiazole core of natural products through a biomimetic oxidative route. This research showcases the potential for synthesizing complex heterocyclic cores, relevant to the compound (Blunt et al., 2015).
Green Synthesis in Ionic Liquid Media
Shahvelayati et al. (2017) demonstrated an efficient green synthesis approach for a similar compound using ionic liquid media. This highlights the environmentally friendly methods applicable in synthesizing such compounds (Shahvelayati et al., 2017).
Analgesic Agents
Boyle et al. (1986) conducted research on compounds related to benzothiazole derivatives, exploring their potential as analgesic agents. This indicates the possible medical applications of such compounds in pain management (Boyle et al., 1986).
Photochemical Rearrangements
Bhatia et al. (1998) investigated the photochemical rearrangements of dihydro-1,3-thiazines, which is relevant to understanding the photochemical behavior of similar thiazole-based compounds (Bhatia et al., 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-14-26(15-6-2)34(30,31)19-11-8-17(9-12-19)22(28)25-24-27(7-3)20-13-10-18(23(29)32-4)16-21(20)33-24/h5-6,8-13,16H,1-2,7,14-15H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQZDLGNFDZPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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